4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Catalog No.
S11997589
CAS No.
M.F
C22H17BrN2O3
M. Wt
437.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phe...

Product Name

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

InChI

InChI=1S/C22H17BrN2O3/c23-19-10-8-18(9-11-19)22(27)28-20-12-6-17(7-13-20)15-24-25-21(26)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26)/b24-15+

InChI Key

GZSCDPUGWRQCBF-BUVRLJJBSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structural features, which include a hydrazone linkage and a bromobenzoate group. The molecular formula of this compound is C23H20BrN2O4, and it has garnered interest in medicinal chemistry due to its potential biological activities. The hydrazone functional group is known for its reactivity and ability to form stable complexes with various biological targets, which may enhance its therapeutic potential.

Typical for organic molecules containing hydrazone and ester functionalities. Key reaction types include:

  • Oxidation: The compound can be oxidized to yield various oxygenated derivatives.
  • Reduction: Reduction reactions may convert the hydrazone linkage into a hydrazine derivative.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to diverse derivatives depending on the substituents used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.

The biological activity of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is of significant interest due to its potential pharmacological effects. Compounds with similar structural features have demonstrated various activities, including:

  • Antitumor Activity: Hydrazone derivatives are often explored for their anticancer properties.
  • Antimicrobial Effects: The presence of the hydrazone moiety suggests potential antimicrobial activity against various pathogens.

Structure-activity relationship studies indicate that the specific arrangement of functional groups in this compound may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Hydrazone: Reacting phenylacetaldehyde with hydrazine derivatives to form the hydrazone intermediate.
  • Esterification: Reacting the hydrazone with 4-bromobenzoic acid in the presence of a suitable catalyst (e.g., sulfuric acid) to form the final ester product.
  • Purification: The product can be purified using recrystallization or column chromatography techniques.

The potential applications of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate span various fields:

  • Medicinal Chemistry: As a lead compound for developing new antitumor or antimicrobial agents.
  • Chemical Research: Used as a reagent in organic synthesis and studies involving reaction mechanisms.
  • Material Science: Potential use in developing novel materials due to its unique chemical properties.

Understanding how 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate interacts with biological systems is crucial. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Silico Modeling: Using computational methods to predict interactions and optimize structural modifications for enhanced activity.
  • Biochemical Pathway Analysis: Investigating how the compound influences metabolic pathways and cellular signaling.

Several compounds share structural similarities with 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate. Here are some notable examples:

Compound NameStructure/Functional GroupsNotable Activities
4-{(E)-[2-(methoxyphenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoateMethoxy group instead of bromineAntitumor, antimicrobial
2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenolHydroxymethyl groupAntioxidant, anti-inflammatory
3-(2-hydroxybenzoyl)hydrazone derivativesHydroxybenzoyl groupAntimicrobial, antifungal

Uniqueness

The uniqueness of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate lies in its combination of a hydrazone moiety with a bromobenzoate structure. This structural complexity may allow it to exhibit synergistic biological effects not seen in simpler analogs, potentially leading to enhanced selectivity and potency against specific biological targets compared to more conventional compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

436.04225 g/mol

Monoisotopic Mass

436.04225 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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